[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate
Description
The compound [(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate is an indole derivative featuring a 4-methylbenzyl group at the N1 position, a 2-oxoindole core, and a 2-chloroacetate ester moiety at the C3 position. Its Z-configuration stabilizes the imine linkage, while the chloroacetate group introduces electrophilic reactivity, making it a candidate for further functionalization or pharmaceutical applications. Structural characterization of such compounds typically employs crystallographic tools like SHELX and visualization software such as WinGX/ORTEP .
Properties
IUPAC Name |
[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-12-6-8-13(9-7-12)11-21-15-5-3-2-4-14(15)17(18(21)23)20-24-16(22)10-19/h2-9H,10-11H2,1H3/b20-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPAXQQXHMHAAQ-JZJYNLBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=NOC(=O)CCl)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=N/OC(=O)CCl)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate typically involves a multi-step process. One common method starts with the preparation of the indole core, followed by the introduction of the 4-methylphenyl group and the chloroacetate moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Alkylation Reactions
The chloroacetate moiety enables nucleophilic substitution (SN2) reactions. For example:
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Amine Alkylation : Reaction with primary/secondary amines yields substituted acetamide derivatives. In a study involving 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)acetohydrazide, ethyl chloroacetate facilitated alkylation under dry acetone/K2CO3 conditions .
Table 1: Alkylation Reactions
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine hydrate | Dry acetone, K2CO3, reflux | 2-(quinazolinyloxy)acetohydrazide | 75% | |
| Cyclohexanone | DMF, reflux | Cyclohexylidene-acetohydrazide | 68% |
Hydrolysis of the Chloroacetate Ester
The ester group undergoes hydrolysis under acidic or basic conditions:
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Basic Hydrolysis : Aqueous NaOH converts the ester to a carboxylate, as seen in the hydrolysis of imidazol-1-yl-acetic acid tert-butyl ester to the carboxylic acid .
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Acidic Hydrolysis : HCl in water or methanol yields the free carboxylic acid, crucial for further functionalization .
Cyclization Reactions
The Z-configured imine participates in cycloadditions:
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Thiazole Formation : Reaction with thioglycolic acid under reflux forms thiazolidinone derivatives. For instance, hydrazones derived from 2-chloroacetamide yielded thiazoles with analgesic activity .
Table 2: Cyclization Outcomes
| Starting Material | Reagent | Product | Application | Source |
|---|---|---|---|---|
| Hydrazide derivative | Thioglycolic acid | Thiazole fused quinazoline | Analgesic agents | |
| Hydrazinecarbothioamide | POCl3 | Pyrazolo[3,4-d]pyrimidine | Antiproliferative |
Nucleophilic Aromatic Substitution
The electron-deficient indole scaffold may undergo substitution:
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Halogen Exchange : Fluorine or bromide substitution at the 4-position of the aryl ring is feasible, as demonstrated in analogous pyridine systems .
Stability and Degradation
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Thermal Stability : Decomposition occurs above 200°C, with DSC showing endothermic peaks .
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Photodegradation : The Z-configuration imine is prone to isomerization under UV light, necessitating storage in amber vials .
Biological Activity Modulation
Derivatives exhibit kinase inhibition (e.g., VEGFR, PDGFR) via interaction with ATP-binding domains, as seen in structurally related indolinones . Modifying the chloroacetate group enhances solubility and bioavailability .
Scientific Research Applications
Chemistry
In organic chemistry, [(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate serves as a versatile building block for synthesizing more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution.
Biological Applications
The compound's structural features allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding. Preliminary studies suggest potential pharmacological properties, including:
- Anti-inflammatory Effects : The compound may inhibit pathways associated with inflammation.
- Anticancer Activity : Similar compounds have shown promise in inducing apoptosis in cancer cells by modulating critical signaling pathways like PI3K/Akt and MAPK.
Industrial Applications
Due to its chemical stability and reactivity, this compound is also explored for developing new materials and chemical processes in industrial settings.
Uniqueness of this compound
This compound is unique due to its combination of functional groups that provide distinct chemical and biological properties. Its ability to participate in various chemical reactions while interacting with biological targets makes it a valuable compound for research.
Recent studies have highlighted the potential anticancer effects of compounds similar to this compound. For example:
Table 1: Summary of Anticancer Activity from Related Compounds
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation | |
| A549 (Lung) | 20 | Inhibition of PI3K/Akt pathway | |
| HeLa (Cervical) | 10 | G0/G1 phase cell cycle arrest |
These findings suggest that compounds with similar structures may inhibit tumor growth through various mechanisms, warranting further investigation into this compound's potential as an anticancer agent.
Mechanism of Action
The mechanism by which [(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Ester Moieties
(a) [(Z)-[1-[(4-Methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-Chloropropanoate
- Structural Difference: The ester group is a 3-chloropropanoate (CH₂CH₂COO⁻) instead of 2-chloroacetate (CH₂COO⁻).
- However, the chlorine at the β-position may reduce electrophilicity compared to the α-chloro in the target compound .
(b) [(3Z)-5-Chloro-1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino 2-Chloroacetate
Functional Group Replacements
(a) (2Z)-N-(2-Chlorobenzyl)-2-(2-oxoindol-3-ylidene)hydrazinecarbothioamide
- Structural Difference : Replaces the acetate ester with a thiosemicarbazide group (NH-CS-NH₂).
- Impact: The thiosemicarbazide moiety enables metal chelation, a property exploited in antimicrobial and anticancer agents.
(b) (3-Chlorophenyl) 2-[1-(4-Chlorobenzoyl)-5-Methoxy-2-Methylindol-3-yl]acetate
Data Table: Structural and Hypothetical Property Comparison
Research Findings and Implications
- Pharmaceutical Potential: Analogs like thiosemicarbazides show promise in drug design (e.g., antimicrobial activity) , whereas chloroacetate esters may act as prodrugs or alkylating agents.
- Synthetic Challenges : Introducing multiple halogens (e.g., in ) requires precise control to avoid side reactions, while esterification methods vary based on steric hindrance.
Biological Activity
[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's structural characteristics, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activity.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H16ClN2O3
- Molecular Weight : 320.76 g/mol
Structural Features
The structure features an indole core, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties. The presence of a chloroacetate moiety may enhance its pharmacological profile by improving solubility and bioavailability.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of compounds similar to this compound. For instance, research indicates that indole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
Table 1: Summary of Anticancer Activity
Antimicrobial Activity
In addition to anticancer properties, indole derivatives have shown antimicrobial activity. A study indicated that certain structural modifications could enhance the antibacterial effects against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Overview
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound is thought to involve several mechanisms:
- Apoptosis Induction : The compound may activate caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It can disrupt normal cell cycle progression, particularly at the G0/G1 phase.
- Antioxidant Activity : Some studies suggest that indole derivatives possess antioxidant properties that help mitigate oxidative stress in cells.
Case Study 1: Indole Derivatives in Cancer Treatment
A clinical trial investigated the efficacy of a similar indole derivative in patients with advanced solid tumors. Results showed a significant reduction in tumor size in a subset of patients, indicating potential for further development.
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
Another study focused on the antimicrobial activity of various indole derivatives against antibiotic-resistant strains of bacteria. The results demonstrated that modifications to the indole structure could enhance efficacy against resistant strains, suggesting a promising avenue for new antibiotic development.
Q & A
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodology :
- Substituent Variation : Modify the 4-methylphenyl or chloroacetate group.
- Biological Testing : Compare IC values across derivatives in enzyme assays.
- QSAR Modeling : Use MOE or Schrödinger to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Notes
- Data Sources : Relied on peer-reviewed crystallography software (SHELX, ORTEP) and synthesis protocols from academic journals.
- Methodological Focus : Emphasized experimental design, data validation, and advanced analytical techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
